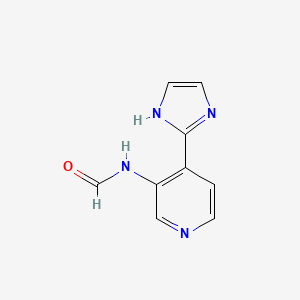
N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide
概要
説明
N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide: is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-aminopyridine with glyoxal and ammonia to form the imidazole ring, which is then coupled with formamide under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.
Substitution: Both the imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .
科学的研究の応用
Chemistry: N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .
Medicine: Its imidazole ring is known for its presence in many pharmacologically active compounds .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity .
作用機序
The mechanism of action of N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
2-(1H-Imidazol-2-yl)pyridine: This compound is structurally similar but lacks the formamide group, which can affect its reactivity and binding properties.
2-(2-Pyridyl)imidazole: Another similar compound that differs in the position of the nitrogen atoms within the rings.
Uniqueness: N-(4-(1H-imidazol-2-yl)pyridin-3-yl)formamide is unique due to the presence of both the imidazole and pyridine rings, as well as the formamide group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
特性
IUPAC Name |
N-[4-(1H-imidazol-2-yl)pyridin-3-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-6-13-8-5-10-2-1-7(8)9-11-3-4-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFEJYQMOSFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NC=CN2)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518200 | |
| Record name | N-[4-(1H-Imidazol-2-yl)pyridin-3-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88128-94-3 | |
| Record name | N-[4-(1H-Imidazol-2-yl)pyridin-3-yl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


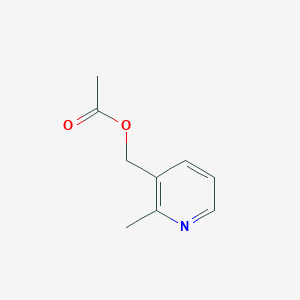

![6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3359894.png)
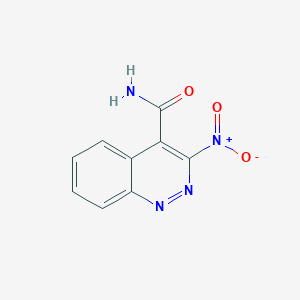
![1-Methoxypyrimido[4,5-C]cinnoline](/img/structure/B3359902.png)

![5-Phenylpyrido[2,3-d]pyridazine](/img/structure/B3359909.png)
![5-Phenylpyrido[2,3-d]pyridazine-8-carbonitrile](/img/structure/B3359920.png)
![8-Methoxy-5-phenylpyrido[2,3-d]pyridazine](/img/structure/B3359928.png)
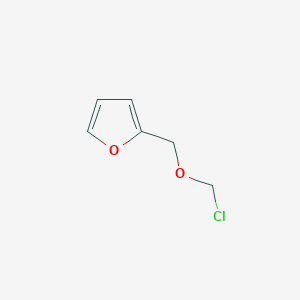

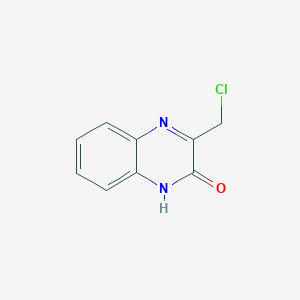

![Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B3359978.png)
